molecular formula C8H9BrO3S B8552054 Ethyl 2-(5-bromothiophen-2-yl)-2-hydroxyacetate

Ethyl 2-(5-bromothiophen-2-yl)-2-hydroxyacetate

Cat. No.: B8552054
M. Wt: 265.13 g/mol
InChI Key: QQHJVWPQLCPJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-bromothiophen-2-yl)-2-hydroxyacetate is a useful research compound. Its molecular formula is C8H9BrO3S and its molecular weight is 265.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

ethyl 2-(5-bromothiophen-2-yl)-2-hydroxyacetate

InChI

InChI=1S/C8H9BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4,7,10H,2H2,1H3

InChI Key

QQHJVWPQLCPJTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(S1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate (2.5 g, 9.5 mmol) in tetrahydrofuran (50 mL) was added sodium triacetoxy borohydride (2.5 g, 11.8 mmol, 1.2 eq). After stirring for 1 hour at 60° C., the reaction mixture was diluted with ethyl acetate, washed (brine), dried (Na2SO4), filtered and concentrated to provide ethyl 2-(5-bromothiophen-2-yl)-2-hydroxyacetate (2.5 g, 99.24%). 1H NMR (400 MHz, DMSO-d6): δ 1.19 (t, J=7.0 Hz, 3H), 4.11-4.16 (m, 2H), 5.34 (d, J=5.6 Hz, 1H), 6.50 (d, J=6.0 Hz, 1H), 6.91 (d, J=4.0 Hz, 1H), 7.09 (d, J=4.0 Hz, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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